2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDIZWHYXJZUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CCN(CC2=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure
The compound's structure includes a tert-butyl group and an acetonitrile moiety, which contribute to its chemical stability and biological interactions. The molecular formula is , with a molecular weight of approximately 238.31 g/mol.
The biological activity of this compound may be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator, affecting processes such as cell proliferation and signal transduction.
Enzyme Inhibition
Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant inhibitory effects on various kinases. For instance:
- CDK2 and CDK9 Inhibition: Compounds similar to this compound have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these cyclin-dependent kinases .
Antiproliferative Effects
Studies have demonstrated that related compounds exhibit antiproliferative effects on human cancer cell lines such as HeLa and HCT116:
- Cell Line Studies: Compounds derived from the pyrazolo[1,5-a]pyrazine scaffold have shown promising results in inhibiting cellular proliferation, suggesting potential applications in cancer therapeutics .
Study 1: Inhibition of VEGFR-2 Kinase
A study highlighted the inhibition of VEGFR-2 kinase by compounds related to the pyrazolo[1,5-a]pyrazine family, with an IC50 value of 1.46 µM. This receptor is crucial for angiogenesis, making it a target for anti-cancer therapies .
Study 2: Preclinical Efficacy
Another research effort evaluated the in vivo efficacy of a pyrazolo[1,5-a]pyrazine derivative in mouse models with established colorectal carcinoma xenografts. The compound demonstrated significant tumor growth reduction when administered orally .
Research Findings Summary
The following table summarizes key findings related to the biological activities of compounds similar to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the 2-Position
The 2-position substituent significantly influences physicochemical and biological properties. Key analogues include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | tert-Butyl | C₁₄H₂₁N₅ | ~263.36* | High lipophilicity; agrochemical? | [12, 17] |
| 2-(Thiophen-3-yl) analogue | Thiophen-3-yl | C₁₂H₁₂N₄S | 244.32 | Potential electronic effects | [1] |
| 2-(Thiophen-2-yl) analogue | Thiophen-2-yl | C₁₂H₁₂N₄S | 244.32 | Similar to above; stock available | [3] |
| tert-Butyl 2-amino derivative | NH₂ | C₁₁H₁₈N₄O₂ | 238.29 | Enhanced reactivity for coupling | [12] |
| 3-Bromo-2-methyl derivative | Br, CH₃ | C₁₂H₁₈BrN₃O₂ | 316.19 | Halogenated; synthetic intermediate | [16] |
*Estimated based on tert-butyl (57.12 g/mol) replacing thiophene (83.14 g/mol) in .
Functional Group Modifications
Acetonitrile vs. Carboxylate/Ketone Derivatives
| Compound Type | Functional Group | Example (CAS/ID) | Key Differences | Evidence ID |
|---|---|---|---|---|
| Target Compound | Acetonitrile | N/A | Polar, stable nitrile group | [12, 17] |
| Carboxylate esters | COOt-Bu | 1301714-08-8 | Hydrolyzable ester; prodrug potential | [16] |
| Pyrazinones | Ketone (C=O) | Patent derivatives | Hydrogen-bonding capability | [10] |
| Triazolopyrimidines | Acetylhydrazone | MK56 | Flexible hydrazone linker | [13] |
- Nitrile Stability : The acetonitrile group in the target compound offers chemical stability under acidic/basic conditions compared to esters or ketones .
- Biological Interactions: Pyrazinones (e.g., mGluR2 modulators) rely on ketone-mediated hydrogen bonding, whereas nitriles may engage in dipole interactions .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from suitably substituted pyrazole or pyrazine precursors, which undergo ring fusion reactions to form the pyrazolo[1,5-a]pyrazine scaffold. Subsequent steps introduce the tert-butyl group and the acetonitrile moiety through nucleophilic substitution or alkylation reactions. Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to control reactivity and selectivity during the synthesis.
Detailed Stepwise Preparation (Based on Patent WO2018011163A1)
A representative synthetic route for related dihydropyrazolo[1,5-a]pyrazine derivatives, which can be adapted for the target compound, involves the following key steps:
| Step | Description | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate | Starting from pyrazole derivatives, Boc protection under acidic conditions (e.g., 0.1% formic acid in water or acetonitrile) | Boc-protected pyrazole intermediate |
| 2 | Conversion to methanesulfonate derivative | Reaction with methanesulfonyl chloride | Activated leaving group intermediate |
| 3 | Cyclization to tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Intramolecular nucleophilic substitution under basic conditions | Formation of dihydropyrazolo[1,5-a]pyrazine core |
| 4 | Halogenation (iodination) at position 3 | Use of iodine reagents under controlled temperature (e.g., 0 °C sodium hydride in DMF) | 3-iodo intermediate for further functionalization |
| 5 | Introduction of acetonitrile substituent | Nucleophilic substitution of the halogen with cyanide source or alkylation with acetonitrile-containing reagents | Target compound or close analogues |
These steps may be assisted or accelerated by microwave irradiation techniques (e.g., Biotage Initiator Sixty microwave synthesizer) to improve yields and reduce reaction times.
Reaction Conditions and Optimization
- Acidic conditions: Use of dilute formic acid (0.1%) in aqueous or organic solvents to facilitate protection and deprotection steps.
- Base-mediated cyclization: Sodium hydride or potassium phosphate as bases in polar aprotic solvents such as DMF to promote ring closure.
- Halogenation: Iodination at specific ring positions enables further substitution, crucial for introducing the acetonitrile group.
- Microwave-assisted synthesis: Enhances reaction kinetics and can improve purity and yield of intermediates.
Representative Yields and Purity Data
| Step | Product | Yield (%) | Physical State | Notes |
|---|---|---|---|---|
| Boc-protected intermediate | Compound I-1b | ~70-80% | White solid | High purity after recrystallization |
| Methanesulfonate derivative | Compound I-1c | ~65-75% | Solid | Stable under storage |
| Cyclized dihydropyrazolo[1,5-a]pyrazine | Compound I-1d | ~60-70% | White solid | Confirmed by NMR and MS |
| Iodinated intermediate | Intermediate I-1-1 | ~55-65% | Solid | Used directly for substitution |
| Final acetonitrile derivative | Target compound | ~50-60% | White solid | Purity >95% by HPLC |
Research Findings and Comparative Notes
- The tert-butyl group introduction is critical for the compound’s stability and biological activity.
- The acetonitrile substituent is introduced via nucleophilic displacement of halogenated intermediates, a common strategy in heterocyclic chemistry.
- Microwave-assisted synthesis has been shown to reduce reaction times significantly without compromising yield or purity.
- The stereochemistry at the 6-position (6S) is controlled through chiral starting materials or chiral auxiliaries.
- The synthetic route allows for modifications at various positions on the pyrazolo[1,5-a]pyrazine scaffold, enabling structure-activity relationship studies for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Boc Protection and Cyclization | Uses Boc-protected intermediates and base-mediated cyclization | High selectivity, good yields | Requires careful control of conditions |
| Halogenation Followed by Nucleophilic Substitution | Iodination at position 3 followed by cyanide substitution | Enables introduction of diverse substituents | Handling of halogenated intermediates and cyanide reagents requires safety measures |
| Microwave-Assisted Synthesis | Accelerates reaction rates | Shorter reaction times, improved efficiency | Requires specialized equipment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
